molecular formula C15H11F4NO2 B5732153 2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide

2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide

Cat. No.: B5732153
M. Wt: 313.25 g/mol
InChI Key: SPEACBGJLBEFPN-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide is a fluorinated aromatic amide compound with the molecular formula C15H11F4NO2 and a molecular weight of 313.25 g/mol . This compound is characterized by the presence of four fluorine atoms on the benzene ring and a methoxyphenylmethyl group attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide typically involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with 4-methoxybenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic substitution: Substituted benzamides with different nucleophiles replacing the fluorine atoms.

    Reduction: 2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzylamine.

    Oxidation: 2,3,4,5-tetrafluoro-N-[(4-carboxyphenyl)methyl]benzamide.

Scientific Research Applications

2,3,4,5-Tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide is unique due to the combination of its tetrafluorinated benzene ring and the methoxyphenylmethyl group. This structural arrangement imparts distinct physicochemical properties, such as high thermal stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2,3,4,5-tetrafluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F4NO2/c1-22-9-4-2-8(3-5-9)7-20-15(21)10-6-11(16)13(18)14(19)12(10)17/h2-6H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPEACBGJLBEFPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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